molecular formula C7H7Br2NO B3038857 1-(2-Bromopyridin-4-yl)ethanone hydrobromide CAS No. 918142-93-5

1-(2-Bromopyridin-4-yl)ethanone hydrobromide

Cat. No.: B3038857
CAS No.: 918142-93-5
M. Wt: 280.94 g/mol
InChI Key: RWYPZDWIYFUQKL-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a brominated pyridine derivative with the molecular formula C₇H₇Br₂NO (hydrobromide salt form). Its structure features a ketone group at the 4-position and a bromine substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine atom and ketone functionality .

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPZDWIYFUQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

1-(2-Bromopyridin-4-yl)ethanone hydrobromide (C₇H₇Br₂NO) features a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 4-position, stabilized by a hydrobromide counterion. Its molecular weight is 280.94 g/mol, with a melting point of 194–195°C. The crystalline solid exhibits limited solubility in polar aprotic solvents but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Table 1: Key Physicochemical Parameters
Property Value Source
Molecular Formula C₇H₇Br₂NO
Melting Point 194–195°C
Boiling Point 324.9°C (predicted)
Density 1.89 g/cm³ (estimated)
Solubility DMSO, DMF, hot ethyl acetate

Bromination Strategies for Pyridine Derivatives

N-Bromosuccinimide (NBS)-Mediated Bromination

The patent CN106632001A outlines a scalable method for synthesizing structurally analogous bromopyridinyl ketones. Adapted for this compound, the protocol involves:

  • Reaction Setup : 4-Acetylpyridine (121.1 g) is dissolved in ethyl acetate (600 g) at 20–30°C.
  • Bromination : NBS (186.9 g) is added incrementally, followed by heating to 60–75°C for 10–20 hours.
  • Workup : Cooling to 0–10°C induces crystallization. Filtration and washing with deionized water yield the product (96.5% yield).

Advantages :

  • Avoids hazardous bromine gas, enhancing workplace safety.
  • Ethyl acetate solvent recycling reduces raw material costs by 30–40%.
  • Minimal byproducts (succinimide) simplify purification.

Traditional Bromine-Based Routes

Early methods employed bromine in hydrobromic acid/acetic acid mixtures, as reported in Bioorganic & Medicinal Chemistry Letters. However, these routes face challenges:

  • Corrosivity : Bromine necessitates specialized glass-lined reactors.
  • Environmental Impact : Hydrobromic acid waste requires neutralization, increasing disposal costs.
  • Yield Limitations : Competing ring bromination and acetyl oxidation cap yields at 70–75%.

Alternative Synthetic Pathways

Friedel-Crafts Acylation of 2-Bromopyridine

While theoretically viable, Friedel-Crafts acetylation fails for 2-bromopyridine due to the ring’s electron-deficient nature. Lewis acids like AlCl₃ instead promote debromination or side reactions.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-4-iodopyridine and acetylboronic acids remains unexplored for this target. Computational modeling suggests potential steric hindrance at the 4-position, necessitating bulky ligands (e.g., XPhos) to suppress homocoupling.

Process Optimization and Industrial Scalability

Solvent Selection and Recycling

Ethyl acetate outperforms dichloromethane and THF in NBS-mediated reactions due to:

  • Low polarity : Minimizes succinimide byproduct solubility.
  • Reusability : Post-crystallization mother liquor retains 92% solvent activity after five batches.
Table 2: Solvent Performance Comparison
Solvent Yield (%) Byproduct Formation Recyclability
Ethyl Acetate 96.5 Low Excellent
Dichloromethane 82.3 Moderate Poor
THF 78.9 High Fair

Temperature and Stoichiometry Effects

  • Optimal NBS Ratio : A 1:1.5 molar ratio of 4-acetylpyridine to NBS maximizes bromine incorporation while minimizing di-brominated impurities.
  • Reaction Temperature : Sustained heating at 70°C reduces reaction time from 20 to 12 hours without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (d, J = 5.5 Hz, 1H, H-6), 8.72 (s, 1H, H-3), 8.15 (d, J = 5.5 Hz, 1H, H-5), 5.06 (s, 2H, CH₂Br).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (pyridine ring breathing).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98.5% purity when using recrystallized NBS. Impurities include trace succinimide (≤0.3%) and unreacted 4-acetylpyridine (≤1.2%).

Industrial Applications and Market Landscape

Pharmaceutical Relevance

As a precursor to ceftaroline fosamil, global demand for this compound exceeds 12 metric tons annually. Major suppliers include:

Regulatory Considerations

The compound’s hygroscopicity mandates storage at 2–8°C under nitrogen atmosphere. Safety data sheets (SDS) classify it as Acute Toxicity Category 4 (H302) and Skin Irritation Category 2.

Chemical Reactions Analysis

1-(2-Bromopyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a notable chemical entity with various applications across scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis, and relevant case studies, providing a comprehensive overview of its significance in research.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C9H8Br2N
  • Molecular Weight : 276.98 g/mol

Structure

The compound features a brominated pyridine ring which enhances its reactivity and potential biological activity. The ethanone moiety contributes to its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has focused on:

  • Antimicrobial Activity : Studies have shown that derivatives of bromopyridine compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-cancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation, indicating their potential use in oncology.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity can be exploited in:

  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic compounds.
  • Functionalization of Aromatic Compounds : The bromine atom can be substituted with other functional groups, allowing for the creation of diverse chemical entities.

Material Science

Research has explored the use of bromopyridine derivatives in the development of new materials. Their unique electronic properties make them suitable for applications in:

  • Organic Electronics : Compounds with brominated aromatic systems are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various bromopyridine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against gram-positive bacteria, suggesting their potential as new antibiotic agents.

Case Study 2: Synthesis of Novel Anticancer Agents

In a recent publication, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity against several cancer cell lines. The study found that modifications to the ethanone moiety significantly enhanced cytotoxicity, highlighting the compound's utility as a lead structure for developing new anticancer drugs.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPotential antimicrobial and anticancer agentJournal of Medicinal Chemistry
Organic SynthesisIntermediate for cross-coupling reactionsSynthetic Communications
Material ScienceUse in organic electronicsAdvanced Functional Materials

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Positional Isomers: Bromopyridine Derivatives

  • 1-(4-Bromopyridin-2-yl)ethanone (CAS: 1060805-69-7): Molecular Formula: C₇H₆BrNO. Key Differences: Bromine at the 4-position of pyridine instead of 2-position. Applications: Used as a building block for nitrogen heterocycles and bromine-mediated reactions. Exhibits distinct reactivity in cross-coupling due to bromine positioning .
  • 1-(6-Bromo-3-pyridyl)ethanone: Synthesis: Prepared via methods analogous to 1-(2-bromopyridin-4-yl)ethanone. Key Differences: Bromine at the 6-position and ketone at the 3-position. This structural variation alters electronic properties, affecting regioselectivity in subsequent reactions .

Substituted Phenyl Analogs

  • 1-(3-Bromophenyl)ethanone: Molecular Formula: C₈H₇BrO. Key Differences: Bromine on a phenyl ring instead of pyridine. Lacks nitrogen’s electron-withdrawing effects, leading to reduced polarity and altered solubility .
  • 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9): Molecular Formula: C₈H₇ClO. Key Differences: Chlorine substituent instead of bromine. Lower molecular weight and weaker C–X bond reduce stability in nucleophilic substitution compared to brominated analogs .

Functionalized Derivatives

  • 2-Bromo-1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone Hydrobromide: Molecular Formula: C₁₃H₁₃Br₂N₃O₂. Key Differences: Addition of methoxy and methylimidazole groups enhances steric hindrance, limiting reactivity in bulky catalytic systems. Used in targeted drug synthesis .
  • 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3): Molecular Formula: C₈H₉Br₂NO. Key Differences: Amino group introduces nucleophilic sites, enabling participation in Schiff base formation or condensation reactions, unlike the parent compound .

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Melting Point (°C) Solubility Key Reactivity
1-(2-Bromopyridin-4-yl)ethanone hydrobromide C₇H₇Br₂NO Not reported Polar solvents Suzuki coupling, ketone reduction, bromine substitution
1-(4-Bromopyridin-2-yl)ethanone C₇H₆BrNO Not reported DMSO, DMF Bromine-selective cross-coupling, ketone alkylation
1-(3-Bromophenyl)ethanone C₈H₇BrO 78–82 Ethanol, ether Friedel-Crafts acylation, less reactive in coupling vs. pyridine derivatives
2-Amino-1-(4-bromophenyl)ethanone hydrobromide C₈H₉Br₂NO Not reported Water, methanol Amino-mediated condensations, peptide-like bond formation

Research Findings and Limitations

  • Reactivity Trends : Bromopyridine derivatives generally outperform chlorinated analogs in coupling efficiency (e.g., Pd-catalyzed reactions) due to stronger C–Br bonds .
  • Solubility Challenges: Hydrobromide salts (e.g., this compound) show improved aqueous solubility compared to free bases, critical for biomedical applications .
  • Synthetic Limitations : Steric hindrance in imidazole-substituted analogs reduces yield in large-scale syntheses .

Biological Activity

1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a derivative of brominated pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C7_7H6_6BrN\O
  • Molecular Weight : 200.03 g/mol
  • CAS Number : 864674-02-2

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with various enzymes and receptors, as well as its pharmacokinetic properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Lipophilicity and Permeability

The compound exhibits favorable lipophilicity, with a Log P value ranging from 1.56 to 2.33 across different predictive models. This suggests good membrane permeability, which is essential for oral bioavailability .

The mechanism of action involves the compound's ability to bind to specific biological targets, modulating their activity. The presence of the bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it interacts with various molecular targets, potentially influencing pathways related to cell proliferation and metabolism .

Study on Anticancer Activity

A recent study explored the anticancer properties of compounds similar to this compound. It was found that these compounds could inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators .

Pharmacokinetic Studies

Pharmacokinetic studies indicate that this compound is a substrate for P-glycoprotein (P-gp), suggesting that it may be involved in drug-drug interactions when co-administered with other P-gp substrates .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCYP1A2 InhibitionLipophilicity (Log P)BBB Permeant
1-(2-Bromopyridin-4-yl)ethanoneYes1.66Yes
1-(3-Bromopyridin-4-yl)ethanoneNo1.80Yes
2-Bromo-5-methylpyridineNo0.95No

This table illustrates that while some compounds share similar lipophilic properties, their biological activities can differ significantly based on structural variations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromopyridin-4-yl)ethanone hydrobromide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives under acidic conditions. A reported method (e.g., bromination of 2-pyridinyl ethanone using HBr) emphasizes solvent choice (e.g., glacial acetic acid), stoichiometric control of HBr, and temperature modulation (40–60°C) to minimize side reactions . Purification via recrystallization in ethanol/water mixtures enhances yield. Monitoring intermediates using TLC (silica gel, ethyl acetate/hexane) ensures reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridinyl proton (δ 8.5–8.7 ppm) and acetyl group (δ 2.6–2.8 ppm for CH₃; δ 190–200 ppm for C=O in ¹³C NMR) are diagnostic. Bromine substituents cause deshielding in adjacent protons .
  • FT-IR : Strong absorption bands for C=O (~1680 cm⁻¹) and N–H stretching (~2500 cm⁻¹, hydrobromide salt) confirm protonation .
  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···Br interactions) and salt conformation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The hydrobromide salt is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Solubility data (e.g., ≥17.45 mg/mL in DMSO) guide solvent selection for stock solutions. Avoid aqueous buffers with high pH (>7), which may deprotonate the salt .

Advanced Research Questions

Q. What are the preferred protonation sites in hydrobromide salts of pyridinyl ethanones, and how do hydrogen bonding networks influence crystallographic properties?

  • Methodological Answer : Protonation occurs at the pyridine nitrogen, as confirmed by X-ray diffraction showing N–H···Br hydrogen bonds (bond lengths ~2.4–2.6 Å). Secondary interactions (e.g., C=O···H–C) stabilize crystal packing. Computational modeling (DFT or MD simulations) can predict protonation thermodynamics and lattice energies .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antileishmanial vs. cytotoxic effects) of derivatives synthesized from this compound?

  • Methodological Answer :

  • Dose-response assays : Test derivatives across a broad concentration range (nM–μM) to identify therapeutic windows.
  • Selectivity profiling : Compare activity against target pathogens (e.g., Leishmania) vs. mammalian cell lines (e.g., HEK293) to assess toxicity .
  • SAR analysis : Modify substituents (e.g., bromine position, acetyl group) to isolate structural determinants of activity .

Q. What strategies are effective for designing benzoxazole or thiazole derivatives using this compound as a precursor, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cyclization reactions : React with thioureas or o-aminophenols in DMF at 80–100°C. Catalytic Cu(I) or Pd(II) enhances ring closure efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .
  • Post-functionalization : Introduce electron-withdrawing groups (e.g., NO₂) to modulate electronic properties for specific applications .

Q. How can crystallographic data from related hydrobromide salts inform the formulation of pharmaceutical co-crystals or polymorphs?

  • Methodological Answer : Analyze CSD entries (e.g., Cambridge Structural Database) for analogous salts to identify common packing motifs. Co-crystallization with coformers (e.g., succinic acid) can enhance solubility while retaining hydrogen bonding integrity. Differential Scanning Calorimetry (DSC) screens for polymorph transitions .

Data Contradiction and Reproducibility

Q. Why might NMR spectra of this compound vary between research groups, and how can such discrepancies be addressed?

  • Methodological Answer : Variations arise from solvent polarity, concentration, or trace moisture. Standardize protocols:

  • Use deuterated DMSO-d₆ or CDCl₃ with internal standards (TMS).
  • Report solvent pH and temperature during data acquisition.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What experimental and computational approaches reconcile discrepancies in reaction mechanisms proposed for bromination steps?

  • Methodological Answer :

  • Isotopic labeling : Use ⁸¹Br to track bromine incorporation via MS/MS.
  • In situ monitoring : ReactIR or Raman spectroscopy identifies intermediates (e.g., bromonium ions).
  • DFT calculations : Model transition states to compare energetics of proposed pathways (e.g., electrophilic vs. radical mechanisms) .

Tables for Key Data

Property Value/Technique Reference
Melting Point189–192°C (decomposition observed)
Solubility in DMSO≥17.45 mg/mL
X-ray Bond Length (N–H···Br)2.45 Å
Diagnostic ¹H NMR (pyridinyl)δ 8.6 ppm (d, J=5.2 Hz)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Bromopyridin-4-yl)ethanone hydrobromide
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1-(2-Bromopyridin-4-yl)ethanone hydrobromide

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